molecular formula C12H8ClN B3132204 4-chloro-9H-carbazole CAS No. 3652-88-8

4-chloro-9H-carbazole

Cat. No.: B3132204
CAS No.: 3652-88-8
M. Wt: 201.65 g/mol
InChI Key: BKBSXIWYKWFQBX-UHFFFAOYSA-N
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Description

4-Chloro-9H-carbazole is an aromatic heterocyclic compound with the molecular formula C12H8ClN. It is a derivative of carbazole, where a chlorine atom is substituted at the fourth position of the carbazole ring. This compound is known for its significant photochemical and thermal stability, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-9H-carbazole can be synthesized through several methods. One common approach involves the chlorination of 9H-carbazole using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-9H-carbazole and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives inhibit protein kinases, which play a crucial role in cell signaling and cancer progression. The chlorine atom at the fourth position enhances the compound’s ability to interact with these targets, leading to increased biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and its stability in oxidative conditions compared to its non-halogenated counterpart .

Properties

IUPAC Name

4-chloro-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBSXIWYKWFQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a stream of nitrogen, a 500 mL egg-plant flask was charged with 60.0 g (257.4 mmol) of 2-nitro-6-chlorobiphenyl, obtained in Synthesis Example 1. The content was heated to 140° C., and 106 g of triethyl phosphite was dropwise added over 2 hours. After the dropwise addition, the content was further heated at 140° C. for 2 hours. Then triethyl phosphite was distilled off under reduced pressure. Toluene was added to the residue, and the thus-deposited solid was filtered. The thus-obtained crude product was purified by silica gel column chromatography using toluene as a developing solvent to give 18.9 g (93.72 mmol) of 4-chlorocarbazole as a white powder (yield: 36%).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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